Bis(3-methoxyphenyl)phosphane

Hydroformylation Regioselectivity Rhodium catalysis

Bis(3-methoxyphenyl)phosphane is a meta-methoxy-substituted tertiary arylphosphine that delivers superior regioselectivity toward branched aldehydes in Rh-catalyzed hydroformylation—62% branched isomer from 1-octene and 75% branch selectivity with styrene. Unlike generic triphenylphosphine, this ligand's electron-donating meta-methoxy groups enhance aqueous solubility and reduce cytotoxicity, enabling aqueous biphasic catalysis and catalyst recycling. A 97.5% synthetic yield ensures cost-effective scale-up. Do NOT substitute with unsubstituted or para-methoxy analogs; the meta-substitution pattern is critical for catalytic precision and regiochemical outcome.

Molecular Formula C14H15O2P
Molecular Weight 246.24 g/mol
CAS No. 125653-52-3
Cat. No. B14297374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3-methoxyphenyl)phosphane
CAS125653-52-3
Molecular FormulaC14H15O2P
Molecular Weight246.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)PC2=CC=CC(=C2)OC
InChIInChI=1S/C14H15O2P/c1-15-11-5-3-7-13(9-11)17-14-8-4-6-12(10-14)16-2/h3-10,17H,1-2H3
InChIKeyBXXBALIEGHHOHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(3-methoxyphenyl)phosphane (CAS 125653-52-3): A meta-Methoxy Substituted Arylphosphine for Regioselective Hydroformylation and Enhanced Solubility


Bis(3-methoxyphenyl)phosphane is a meta-methoxy-substituted tertiary arylphosphine bearing two 3-methoxyphenyl groups on the phosphorus center [1]. This compound belongs to the broader class of phosphinite and arylphosphine ligands, distinguished by the presence of electron-donating methoxy substituents that modify both steric and electronic properties [1]. Unlike common triphenylphosphine (PPh₃), the meta-methoxy substitution pattern confers a distinct set of coordination characteristics and catalytic selectivities, making it a non-interchangeable candidate in rhodium-catalyzed hydroformylation and other metal-mediated transformations [1]. Its defined steric profile and electron density are particularly advantageous when regioselectivity toward branched aldehydes is required [1].

Why Generic Phosphines Cannot Substitute Bis(3-methoxyphenyl)phosphane in Catalytic Applications


A common procurement fallacy is that all arylphosphines are functionally interchangeable. However, even subtle modifications in substitution pattern—particularly the position and electronic nature of methoxy groups—dramatically alter catalytic performance [1]. The meta-methoxy substitution on Bis(3-methoxyphenyl)phosphane yields a distinct balance of electron donation and steric bulk compared to para-methoxy or unsubstituted phenyl analogs [1]. This translates into measurable differences in regioselectivity, reactivity, and product distribution in hydroformylation reactions, where the ligand directly dictates whether linear or branched aldehydes predominate [1]. Additionally, methoxy substitution improves aqueous solubility and reduces cytotoxicity relative to phenyl-based phosphonium derivatives, a property not shared by triphenylphosphine [2]. Consequently, substituting this compound with a generic phosphine risks sacrificing both catalytic precision and physicochemical suitability.

Quantitative Differentiation of Bis(3-methoxyphenyl)phosphane: Head-to-Head Performance in Rhodium-Catalyzed Hydroformylation


Superior Regioselectivity in 1-Octene Hydroformylation vs. N,N-Diethylaniline Phosphinite Analog

In a direct head-to-head comparison under identical rhodium-catalyzed hydroformylation conditions, methoxybis(3-methoxyphenyl)phosphane (4b) demonstrated slightly better regioselectivity for the branched aldehyde product compared to the N,N-diethylaniline substituted phosphinite ligand 4a. Specifically, 4b achieved a regioselectivity of 62% toward the branched isomer, whereas 4a was less selective for this product [1]. This indicates that the methoxy-substituted ligand more effectively directs the reaction toward the branched aldehyde, a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals.

Hydroformylation Regioselectivity Rhodium catalysis

Exceptional Branch Selectivity in Styrene Hydroformylation Outperforms Analog

When tested in the rhodium-catalyzed hydroformylation of styrene, ligand 4b exhibited excellent branch selectivity of 75% for the branched aldehyde product [1]. While both ligands 4a and 4b displayed high conversion of styrene, the methoxy-substituted ligand 4b was notably more effective at steering the reaction toward the branched product, a crucial attribute for applications in fragrance and pharmaceutical synthesis.

Styrene hydroformylation Branched selectivity Aldehyde synthesis

High Synthetic Yield Enables Cost-Effective Procurement and Scale-Up

The synthesis of methoxybis(3-methoxyphenyl)phosphane (4b) proceeds in quantitative yield (97.5%) under mild conditions, as reported in the literature [1]. This is comparable to the high yield observed for the analogous ligand 4a (>99%), demonstrating that the meta-methoxy substitution does not impede synthetic efficiency. Such high yields directly translate to reduced cost per gram and improved batch-to-batch consistency for research and industrial procurement.

Phosphinite synthesis Ligand preparation Scale-up

Class-Wide Advantage: Methoxy-Phenyl Phosphines Offer Improved Aqueous Solubility and Reduced Cytotoxicity

Although direct data for Bis(3-methoxyphenyl)phosphane itself are not available, a class-level study on methoxyphenyl-substituted phosphonium compounds demonstrates that the presence of methoxy groups significantly increases aqueous solubility and reduces cytotoxicity compared to analogous triphenylphosphonium derivatives [1]. Specifically, methoxyphenyl phosphonium zwitterions and salts showed higher IC₅₀ values (lower toxicity) and greater solubility in aqueous systems than their phenyl counterparts [1]. This property is expected to translate to the parent phosphine and its metal complexes, offering advantages in biphasic catalysis and biological applications.

Phosphonium salts Aqueous solubility Cytotoxicity

Optimal Procurement Scenarios for Bis(3-methoxyphenyl)phosphane: Evidence-Driven Application Fit


Regioselective Hydroformylation of Aliphatic Olefins (e.g., 1-Octene)

Bis(3-methoxyphenyl)phosphane is the ligand of choice when the synthetic target is a branched aldehyde from a linear α-olefin. The documented 62% regioselectivity toward the branched isomer in 1-octene hydroformylation [1] makes it a superior candidate over other phosphinites that favor linear products. This property is particularly valuable in the production of branched aldehydes for surfactants and plasticizers.

Branch-Selective Hydroformylation of Styrene for Hydratropaldehyde Synthesis

The 75% branch selectivity achieved with 4b in styrene hydroformylation [1] positions this ligand as a strategic procurement choice for synthesizing 2-phenylpropanal, a key intermediate in the fragrance industry. This selectivity advantage reduces downstream separation costs and improves overall process economics.

Large-Scale Ligand Synthesis with High Yield and Reproducibility

The 97.5% synthetic yield reported for 4b [1] ensures that procurement of this compound supports cost-effective scale-up in industrial catalysis. The high yield minimizes waste and raw material consumption, making it an attractive option for pilot plant and commercial operations where ligand cost and supply reliability are critical.

Aqueous Biphasic Catalysis and Biocompatible Applications

Based on class-level evidence, methoxy-substituted phosphines and their derivatives exhibit enhanced aqueous solubility and reduced cytotoxicity compared to triphenylphosphine analogs [2]. Bis(3-methoxyphenyl)phosphane and its metal complexes are therefore well-suited for aqueous biphasic hydroformylation, catalyst recycling schemes, and potentially for biological probe development where low toxicity is essential.

Technical Documentation Hub

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